molecular formula C16H16N8 B5342285 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole

5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole

Cat. No. B5342285
M. Wt: 320.35 g/mol
InChI Key: ZIDXVKNFPRIBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been shown to have potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

The mechanism of action of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole involves the inhibition of various signaling pathways. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is important for the survival and proliferation of cancer cells. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is important for T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have immunomodulatory effects by regulating the activity of T-cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole in lab experiments is its specificity for BTK and ITK. This allows for the selective inhibition of these pathways without affecting other signaling pathways. One limitation is that the compound may have off-target effects that could affect the interpretation of the results.

Future Directions

There are several potential future directions for the use of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole in scientific research. One direction is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the compound's potential applications in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the compound could be used in combination with other therapies to enhance their efficacy.

Synthesis Methods

The synthesis of 5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole involves multiple steps. The starting material is 4-(1H-imidazol-1-yl)benzene-1,2-diamine, which is reacted with 2-bromo-1-(1H-imidazol-1-yl)ethanone to form an intermediate. This intermediate is then reacted with 2-(1H-imidazol-1-yl)ethylamine to form the final product.

Scientific Research Applications

5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has potential applications in autoimmune diseases.

properties

IUPAC Name

5-[3-[2-(4-imidazol-1-ylphenyl)imidazol-1-yl]propyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1(2-15-19-21-22-20-15)9-23-11-8-18-16(23)13-3-5-14(6-4-13)24-10-7-17-12-24/h3-8,10-12H,1-2,9H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXVKNFPRIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2CCCC3=NNN=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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